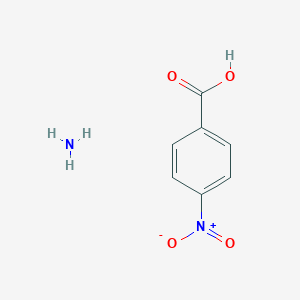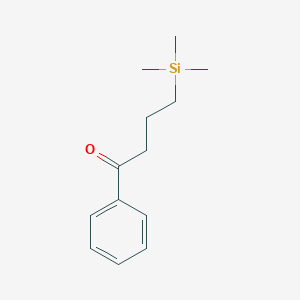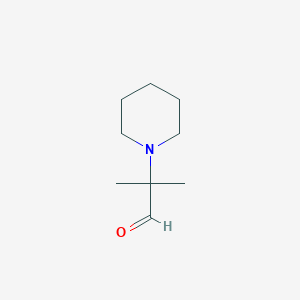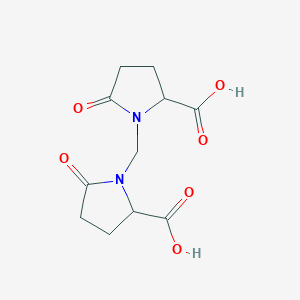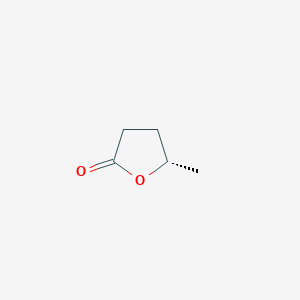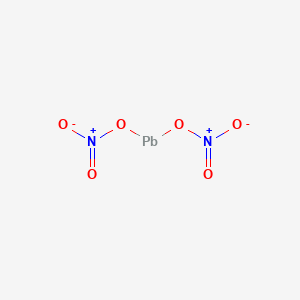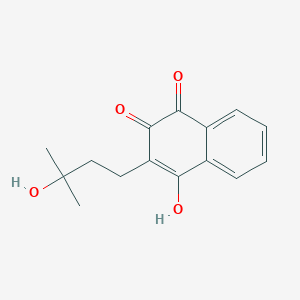
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione, also known as Juglone, is a natural compound found in the roots, leaves, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and anticancer properties. In recent years, Juglone has gained attention in scientific research for its potential application in various fields.
Mecanismo De Acción
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its biological effects through multiple mechanisms. It can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit the activity of various enzymes involved in inflammation and immune response, such as cyclooxygenase and nitric oxide synthase. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been shown to have various biochemical and physiological effects. It can induce DNA damage and oxidative stress, leading to cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and immune response. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has several advantages for lab experiments. It is readily available and easy to synthesize. Additionally, it has been extensively studied, and its biological effects are well characterized. However, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has some limitations as well. It can be toxic at high concentrations, limiting its use in certain experiments. Furthermore, its solubility in water is low, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione research. One potential area is the development of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione derivatives with improved solubility and reduced toxicity. Additionally, the use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in combination with other anticancer agents could enhance its therapeutic efficacy. Furthermore, the potential use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione could improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or by the extraction and purification of Juglans regia leaves and fruits. The latter method is more commonly used due to its higher yield and purity.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been extensively studied for its potential therapeutic effects. It has been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has exhibited anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
15298-01-8 |
|---|---|
Nombre del producto |
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-15(2,19)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18/h3-6,16,19H,7-8H2,1-2H3 |
Clave InChI |
XKHIPCDZGJWMJE-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
SMILES canónico |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Otros números CAS |
15298-01-8 |
Sinónimos |
2-Hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthalenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



